Physicochemical properties of 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol
Physicochemical properties of 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol
An In-Depth Technical Guide to the Physicochemical Properties of 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol
Executive Summary
The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, valued for its unique electronic properties and its role as a stable bioisosteric replacement for ester and amide functionalities.[1] This has led to its incorporation into a wide array of therapeutic candidates across diverse disease areas, including oncology and inflammatory conditions.[2][3] This guide focuses on a specific derivative, 3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol, providing a comprehensive framework for understanding and determining its critical physicochemical properties. For drug development professionals, a thorough characterization of properties such as acidity (pKa), lipophilicity (logP), and aqueous solubility is not merely a formality but a foundational necessity for predicting a compound's pharmacokinetic and pharmacodynamic behavior.
This document provides a detailed analysis of the compound's structural features, offers predictions for its key physicochemical parameters based on analogous structures, and presents robust, field-proven experimental protocols for their definitive determination. By grounding our analysis in established methodologies—potentiometric titration for pKa, reverse-phase HPLC for logP, and the shake-flask method for solubility—we offer a practical and scientifically rigorous guide for researchers aiming to advance this or similar chemical entities through the drug discovery pipeline.
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, has garnered significant attention since its discovery in 1884.[3] However, its prominence in drug discovery has surged in recent decades.[1] This is largely attributable to its function as a bioisostere of amides and esters, offering improved metabolic stability and pharmacokinetic profiles by replacing labile bonds with a robust aromatic ring system.
Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[3] The specific compound of interest, 3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol, combines this privileged heterocycle with a phenol group—a key pharmacophoric feature known for its hydrogen bonding capabilities and ionizable nature—and a lipophilic isopropyl moiety. Understanding the interplay of these structural components is paramount, as it directly governs the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the necessary theoretical background and practical methodologies to fully characterize this promising molecule.
Compound Profile
A precise understanding of a compound's identity is the first step in any rigorous scientific investigation. The fundamental details for 3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol are summarized below.
| Property | Value | Source |
| Chemical Name | 3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol | - |
| Synonym(s) | 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol | |
| CAS Number | 1120245-16-0 | |
| Molecular Formula | C₁₁H₁₂N₂O₂ | |
| Molecular Weight | 204.23 g/mol | |
| InChI Key | RXMHZMMNRISLGD-UHFFFAOYSA-N | |
| Storage | 2-8°C |
Core Physicochemical Properties: A Structure-Based Analysis
While precise experimental data for this specific molecule is not publicly available, a robust predictive analysis can be conducted based on its constituent functional groups and data from closely related analogues.
| Property | Predicted/Estimated Value | Rationale & Significance in Drug Discovery |
| Acidity (pKa) | ~7.9 - 9.5 | The phenolic hydroxyl group is the primary acidic center. Its pKa dictates the compound's ionization state at physiological pH (7.4), which profoundly impacts aqueous solubility, membrane permeability, and receptor binding. An analogue, 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol, has a predicted acidic pKa of 7.92. |
| Lipophilicity (logP) | ~1.7 - 2.5 | Lipophilicity reflects the partitioning of the neutral molecule between an organic (n-octanol) and aqueous phase. It is a critical predictor of oral absorption, membrane transport, plasma protein binding, and potential toxicity. The value is a balance between the lipophilic isopropyl and phenyl groups and the more polar phenol and oxadiazole moieties. A methyl analogue has a predicted logP of 1.75.[4] |
| Aqueous Solubility | pH-dependent | Solubility is a gatekeeper property for oral bioavailability. Due to the ionizable phenol group, solubility is expected to be low at acidic pH and increase significantly as the pH approaches and surpasses the pKa. It is governed by the interplay between the crystal lattice energy of the solid form and the solvation energy of the molecule. |
| Hydrogen Bonding | 1 Donor, 4 Acceptors | The phenolic -OH group acts as a hydrogen bond donor. The oxygen of the phenol, the oxygen of the oxadiazole, and the two nitrogen atoms of the oxadiazole act as hydrogen bond acceptors. This capacity is crucial for solubility in water and for specific interactions with biological targets.[4] |
Experimental Determination Protocols
The following sections detail the standard, validated methodologies for experimentally determining the core physicochemical properties of 3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol.
Determination of Aqueous Solubility: The Shake-Flask Method
Principle: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[5] It measures the concentration of a saturated solution that has been allowed to equilibrate in the presence of excess solid drug, ensuring a true representation of the compound's solubility limit under defined conditions (e.g., pH, temperature).
Detailed Protocol:
-
Buffer Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines.[5] The pH of all buffers should be verified at the experimental temperature (e.g., 25°C or 37°C).
-
Sample Preparation: Add an excess amount of the solid compound to several vials for each buffer condition. The excess is critical to ensure that equilibrium is established with the solid phase.[6]
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator. Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Carefully collect the supernatant and separate the dissolved compound from the solid phase using either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS. A standard calibration curve must be prepared in the same buffer matrix.
-
Final pH Verification: Measure and record the final pH of the saturated solution to ensure the buffer capacity was sufficient.[5]
Caption: Workflow for Thermodynamic Solubility Determination.
Determination of Lipophilicity (logP): The RP-HPLC Method
Principle: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative to the traditional shake-flask method for logP determination.[7] It is based on the linear correlation between the logarithm of a compound's retention factor (log k) on a hydrophobic stationary phase (like C18) and its known n-octanol/water partition coefficient (logP).[8]
Detailed Protocol:
-
Reference Standard Selection: Choose a set of 5-7 commercially available reference compounds with reliable, experimentally determined logP values that bracket the estimated logP of the test compound.[9]
-
Chromatographic Conditions:
-
Column: Use a standard C18 reversed-phase column.
-
Mobile Phase: An isocratic mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (at a pH where the compound is fully neutral, if possible).
-
Detection: UV detector set to an appropriate wavelength for the test and reference compounds.
-
-
Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.
-
Calibration Curve Generation: Inject each reference standard individually and record its retention time (tᵣ). Calculate the retention factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀. Plot log k versus the known logP values to generate a linear calibration curve.[7]
-
Test Compound Analysis: Inject the 3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol solution under the exact same chromatographic conditions and determine its retention time and corresponding log k value.
-
logP Calculation: Interpolate the logP of the test compound from its measured log k value using the linear regression equation derived from the calibration curve.
Caption: Workflow for logP Determination via RP-HPLC.
Determination of Ionization Constant (pKa): Potentiometric Titration
Principle: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[10] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound while monitoring the solution's pH. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region on the resulting titration curve.[11]
Detailed Protocol:
-
Instrument Calibration: Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[11][12]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system to a known concentration (typically 1-10 mM).[12] For compounds with low aqueous solubility, a co-solvent like methanol may be used, but the data will require extrapolation to determine the aqueous pKa.[10][13] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[12]
-
Titration Procedure: Place the sample solution in a thermostated vessel with constant stirring. Immerse the calibrated pH electrode. Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acid like phenol) and record the pH reading after it stabilizes with each addition.[11]
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).[11]
-
Caption: Logic for pKa Determination by Potentiometric Titration.
Conclusion
3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol is a compound of significant interest due to its privileged 1,2,4-oxadiazole core and pharmacophorically relevant phenolic group. A predictive analysis based on its structure suggests it is a weakly acidic compound with moderate lipophilicity and pH-dependent aqueous solubility. While these estimations provide valuable initial guidance, they are no substitute for rigorous experimental data.
The protocols detailed in this guide—shake-flask analysis for solubility, RP-HPLC for logP, and potentiometric titration for pKa—represent the industry-standard approaches for generating the high-quality, reliable data required for modern drug discovery. The application of these methods will provide the definitive physicochemical profile necessary to understand this compound's ADME properties, inform formulation strategies, and ultimately enable its rational progression as a potential therapeutic candidate.
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Yao, H., et al. (2017, October 27). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: A comprehensive study. Journal of Chromatography A. [Link]
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Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. InTech. [Link]
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Zarghampour, F., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
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ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
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EPA. 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol Properties. EPA CompTox Chemicals Dashboard. [Link]
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